molecular formula C4H7F3O2 B1333445 Trifluoroacetaldehyde dimethyl acetal CAS No. 42415-20-3

Trifluoroacetaldehyde dimethyl acetal

Cat. No.: B1333445
CAS No.: 42415-20-3
M. Wt: 144.09 g/mol
InChI Key: CXKDYOYYYNKCRV-UHFFFAOYSA-N
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Description

Trifluoroacetaldehyde dimethyl acetal, also known as 1,1,1-trifluoro-2,2-dimethoxyethane, is a chemical compound with the molecular formula CF3CH(OCH3)2. It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds. This compound is valued for its stability and ease of handling compared to its gaseous counterpart, trifluoroacetaldehyde .

Mechanism of Action

Target of Action

Trifluoroacetaldehyde dimethyl acetal primarily targets carbonyl groups in aldehydes and ketones . The carbonyl group is characterized by a carbon-oxygen double bond, which is highly reactive and can undergo a variety of chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as acetal formation . This involves a nucleophilic addition of alcohols to the carbonyl function of aldehydes and ketones, forming a hydroxy ether called a hemiacetal . This reaction can continue by adding another equivalent of an alcohol to form a diether called an acetal . The mechanism of acetal formation involves several steps :

Biochemical Pathways

The formation of acetals affects various biochemical pathways. Acetals are important functional groups because they appear in the structures of many sugars . The formation of acetals is reversible, which means they can be hydrolyzed back to their starting components by treatment with aqueous acid and an excess of water .

Pharmacokinetics

The compound’s boiling point is 78-79°c, and it has a density of 12 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The primary result of the action of this compound is the formation of α-trifluoromethylated alcohols . These compounds have applications in the preparation of antifungals, antitumor, and chemotherapeutic agents .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an acid catalyst . Acidic conditions increase the electrophilicity of the carbonyl carbon, speeding up the reaction . Additionally, the removal of water from the reaction environment is crucial for the formation of acetals, as the reaction is reversible .

Biochemical Analysis

Biochemical Properties

The role of Trifluoroacetaldehyde dimethyl acetal in biochemical reactions is primarily as a precursor for the synthesis of trifluoromethylated erythritols . The compound interacts with organocatalysts to produce unstable trifluoroacetaldehyde in situ from its corresponding hemiacetal . The nature of these interactions involves the simultaneous asymmetric carbon–carbon bond-forming reaction of the organocatalyst with an in situ-generated chiral enamine .

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are not well-documented in the literature. Given its role in the synthesis of trifluoromethylated erythritols, it can be inferred that it may influence cell function indirectly through these compounds. Trifluoromethylated compounds are known to have various biological activities, including antifungal, antitumor, and chemotherapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into unstable trifluoroacetaldehyde in the presence of an organocatalyst . This is followed by a carbon–carbon bond-forming reaction with a chiral enamine to produce the corresponding aldol product . This process involves binding interactions with the organocatalyst and changes in the configuration of the compound.

Temporal Effects in Laboratory Settings

The stability of this compound in laboratory settings is high, with the compound exhibiting excellent stability even after 24 hours of incubation in 50% PBS-buffered human serum at 37 °C . This suggests that the compound does not readily degrade and may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role as a precursor in the synthesis of trifluoromethylated erythritols, it can be inferred that it may interact with enzymes involved in these pathways .

Subcellular Localization

Given its role as a precursor in the synthesis of trifluoromethylated erythritols, it can be inferred that it may be localized in the cytoplasm where these synthesis reactions typically occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde dimethyl acetal can be synthesized through the acetalization of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the use of a Brønsted acid or a Lewis acid, such as boron trifluoride (BF3), along with a dehydrating agent to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of trimethyl orthoformate as a dehydrating agent. This method ensures the removal of water from the reaction mixture, thereby favoring the formation of the acetal. The reaction is typically carried out under solvent-free conditions or in the presence of an alcohol solvent .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifluoroacetaldehyde dimethyl acetal is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: It is used as a precursor for the synthesis of trifluoromethylated compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules, including antifungal and antitumor agents.

    Medicine: It is employed in the preparation of chemotherapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: Trifluoroacetaldehyde dimethyl acetal is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of trifluoromethylated compounds, which are important in various scientific and industrial applications .

Properties

IUPAC Name

1,1,1-trifluoro-2,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKDYOYYYNKCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380281
Record name 1,1,1-trifluoro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42415-20-3
Record name 1,1,1-trifluoro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetaldehyde dimethyl acetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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